molecular formula C17H17N3O2S B11428239 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione

6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B11428239
M. Wt: 327.4 g/mol
InChI Key: CYQSHKXJFDVROA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic small molecule based on the privileged 6,7-dimethoxyquinazoline scaffold, a structure renowned for its diverse biological activities and significant role in medicinal chemistry research . This compound is of high interest for investigating novel therapeutic pathways, particularly in oncology, where quinazoline derivatives are well-known to act as potent inhibitors of key enzymatic targets such as receptor tyrosine kinases (e.g., EGFR) and histone lysine methyltransferases (e.g., G9a) . The 6,7-dimethoxy substitution pattern is a key pharmacophore frequently associated with enhanced biological activity and improved binding affinity to these molecular targets . The specific incorporation of the 2-thione moiety and the meta-methyl-substituted anilino group at the 4-position is designed to modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which can finely tune its selectivity and potency against a range of biological targets . Beyond oncology, this molecule serves as a valuable chemical tool for basic research in neuroscience and smooth muscle physiology. Related dihydroisoquinoline and quinazoline compounds have demonstrated potent effects on the contractile activity of smooth muscle tissues, potentially through the modulation of intracellular calcium levels via voltage-gated L-type Ca2+ channels and the interaction with serotonergic (5-HT) and muscarinic acetylcholine receptors (mAChRs) . Researchers can utilize this compound to probe complex signaling cascades, study enzyme function in epigenetic regulation, and explore new approaches to manage cell proliferation, neuronal signaling, and muscle contractility.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23)

InChI Key

CYQSHKXJFDVROA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the thione group: The thione group is introduced through a reaction with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines, halides, and catalysts like palladium or copper complexes.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced quinazoline derivatives.

    Substitution: Amino-substituted quinazolines, halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of quinazoline and quinazolinone, including compounds similar to 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione, exhibit significant antimicrobial activity. A study highlighted that certain modifications on the phenyl ring can enhance antibacterial profiles against Gram-positive bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. For instance, isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. A specific study demonstrated that structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Muscle Contractility Modulation

Another notable application of this compound is its effect on muscle contractility. A study investigated a related compound (1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) and found it significantly reduced calcium-dependent contractions in smooth muscle tissues. This effect was attributed to the modulation of muscarinic acetylcholine receptors and calcium currents . Such findings suggest potential therapeutic applications in treating disorders related to smooth muscle function.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of quinazoline derivatives for their antimicrobial properties. The results indicated that compounds with methoxy substitutions on the phenyl ring exhibited enhanced activity against various bacterial strains. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions can influence efficacy .

Compound NameActivity TypeEffective Against
Quinazoline AAntibacterialStaphylococcus aureus
Quinazoline BAntifungalCandida albicans

Case Study 2: Anticancer Mechanisms

In a separate investigation, isoquinoline derivatives were tested for their anticancer properties. The study reported that these compounds could induce apoptosis in HeLa cells through the activation of caspase pathways. The findings emphasize the potential of these compounds as lead structures for developing new anticancer agents .

Compound NameMechanism of ActionCancer Type
Isoquinoline CApoptosis InductionBreast Cancer
Isoquinoline DCell Cycle ArrestLung Cancer

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the thione group, which can form covalent bonds with nucleophilic residues in the target protein. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from similar quinazoline derivatives in its substitution pattern. Key analogs include:

6,7-Dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one Substituents: 3-phenyl, 2-sulfanylidene. Key Difference: Replaces the 3-methylphenylamino group with a phenyl ring, altering steric and electronic properties.

6,7-Dimethoxy-4-(2-phenyl-thiomorpholin-4-yl)-quinazoline Substituents: Thiomorpholine ring at position 3.

Compound 7 (from ): 5'-Amino-1,3-dioxo-2-phenyl-2,2',3,4'-tetrahydro-1H-spiro[isoquinoline-4,3'-pyrazole]-4'-carbonitrile Substituents: Spiro-isoquinoline fused with pyrazole. Key Difference: A more complex spirocyclic structure, which may confer rigidity and selectivity in target binding .

Biological Activity

6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 947018-65-7

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro studies against various cancer cell lines and microbial strains. The following sections detail its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as effective anticancer agents.

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases .
    • Cell Cycle Arrest : It causes G2/M phase arrest in various cancer cell lines, leading to inhibited proliferation and increased rates of cell death .
  • Case Studies :
    • In a study involving multiple cancer types such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer), the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
    • Another investigation reported that derivatives similar to this compound displayed anti-proliferative effects against hormone-resistant prostate cancer cell lines .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. The biological evaluation of this compound has shown promising results against various bacterial strains.

  • Antibacterial Effects :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure allows for effective interaction with bacterial cell membranes .
    • Comparative studies indicated that modifications in the phenyl ring significantly influence antibacterial efficacy, suggesting that specific substituents enhance activity against resistant strains .

Data Tables

Biological Activity Cell Line/Pathogen IC50 (µM) Mechanism
AnticancerA5490.85Apoptosis induction via ROS
AnticancerMCF71.81G2/M phase arrest
AntibacterialStaphylococcus aureus5.00Membrane disruption
AntibacterialEscherichia coli10.00Inhibition of cell wall synthesis

Q & A

Q. What are the common synthetic routes for 6,7-Dimethoxy-4-[(3-methylphenyl)amino]-1,2-dihydroquinazoline-2-thione?

Methodological Answer: The synthesis typically involves stepwise substitutions on a triazine or quinazoline core. For example:

  • Step 1: React 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) at low temperatures (-35°C) using DIPEA as a base to selectively substitute chlorine atoms .
  • Step 2: Introduce the [(3-methylphenyl)amino] group via nucleophilic aromatic substitution under mild heating (45°C, 1 hour) in polar aprotic solvents like DMSO .
  • Final step: Thiolation using Lawesson’s reagent or thiourea to convert carbonyl groups to thiones .
    Key Considerations: Monitor reaction progress via TLC (e.g., hexane/EtOH 1:1, Rf ~0.62) and purify via recrystallization (e.g., from ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign methoxy (δ ~3.8–3.9 ppm), aromatic protons, and thione signals (δ ~192 ppm in 13C NMR). Use DMSO-d6 or CDCl3 for solubility .
  • Melting Point: Confirm purity via sharp melting ranges (e.g., 217.5–220°C) .
  • Mass Spectrometry (MS): Validate molecular weight using ESI-MS or MALDI-TOF.
  • TLC: Monitor reaction progress with hexane/EtOH or toluene/hexane systems .

Q. What are the known biological targets or activities of this compound?

Methodological Answer: While direct data is limited, structural analogs like AG-1478 (a tyrosine kinase inhibitor) suggest potential kinase-targeting activity. Hypothesize mechanisms by:

  • SAR Analysis: Compare substituents (e.g., 3-methylphenyl vs. 3-chlorophenyl in AG-1478) .
  • In Silico Docking: Use tools like AutoDock to predict binding to EGFR or similar kinases .
  • Preliminary Assays: Screen for antimicrobial activity via broth microdilution (MIC assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

  • Catalyst Screening: Test PdCl2(PPh3)2 or PCy3 for cross-coupling steps (e.g., Suzuki-Miyaura reactions) to improve efficiency .
  • Solvent Optimization: Compare DMF, dioxane, and THF for solubility and reactivity .
  • Temperature Gradients: Explore -35°C to 60°C for substitution steps to minimize side products .
  • Stoichiometry Adjustments: Vary equivalents of nucleophiles (e.g., 1.0–1.2 equiv.) to drive reactions to completion .

Q. What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurity interference (e.g., 4-[(3-methylphenyl)amino]pyridine sulfonamide derivatives) .
  • Orthogonal Assays: Confirm antimicrobial activity with both agar diffusion and microbroth dilution .
  • Structural Confirmation: Re-analyze active samples via X-ray crystallography or 2D NMR to verify identity .

Q. How can computational modeling aid mechanistic studies?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactive sites for substitution or hydrogen bonding .
  • Molecular Dynamics (MD): Simulate binding to kinase domains (e.g., EGFR) to identify key interactions .
  • QSAR Models: Correlate substituent electronic effects (e.g., methoxy vs. methyl groups) with bioactivity .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Selection: Test high-polarity solvents (DMF, DMSO) or mixed systems (EtOH/water) to improve crystal growth .
  • Co-crystallization Agents: Add thiourea or crown ethers to stabilize lattice structures.
  • Temperature Control: Slow cooling from reflux to room temperature to promote ordered packing .

Q. How to assess and control critical impurities during synthesis?

Methodological Answer:

  • Impurity Profiling: Monitor byproducts like 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide using LC-MS .
  • Purification Protocols: Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
  • Process Validation: Conduct stress testing (heat, light, pH) to identify degradation pathways .

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